N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE
Description
N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE is a synthetic small molecule characterized by a pyridine-4-carboxamide core linked to a 3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl side chain.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c19-15-3-1-2-13(10-15)11-16(23-9-8-21-18(23)25)12-22-17(24)14-4-6-20-7-5-14/h1-7,10,16H,8-9,11-12H2,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFDCIIOKJNGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Imidazolidinone Ring: The initial step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reactants used.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This step requires a fluorinated aromatic compound and a nucleophile, often under elevated temperatures and in the presence of a catalyst.
Coupling with Pyridine Carboxamide: The final step involves coupling the intermediate with pyridine-4-carboxamide. This is typically achieved through a condensation reaction, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following analysis compares N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE with compounds sharing key structural motifs or therapeutic targets.
Structural Analogs with Fluorinated Aromatic Systems
- Compound DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide): Similarities: Both compounds feature a 3-fluorophenyl group and a tertiary amine-containing side chain. Differences: DDU86439 incorporates an indazole-acetamide scaffold instead of a pyridine-carboxamide core. This structural variation impacts solubility and target selectivity. Activity: DDU86439 inhibits Trypanosoma brucei TRYS (EC₅₀ = 6.9 ± 0.2 µM) and recombinant TRYS (IC₅₀ = 0.045 µM), suggesting fluorinated aromatic systems enhance antiparasitic activity .
Compounds with N-[3-(Dimethylamino)propyl] Side Chains
- Perfluorinated Sulfonamides (e.g., [73772-34-6], [67584-54-7]): Similarities: These compounds share the N-[3-(dimethylamino)propyl] substituent, which may enhance membrane permeability. Differences: The perfluorinated sulfonamide chains in these compounds confer extreme hydrophobicity and environmental persistence, unlike the oxoimidazolidinyl-pyridine system of the target compound. Applications: Used as surfactants and in industrial applications, highlighting how side-chain modifications dictate functional roles .
Table 1: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The fluorophenyl group and tertiary amine side chains are critical for bioactivity in analogs like DDU86437. However, the oxoimidazolidinyl group in the target compound may introduce unique hydrogen-bonding interactions warranting further study.
- Data Limitations: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence.
Biological Activity
N-[3-(3-Fluorophenyl)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Fluorophenyl moiety : Enhances hydrophobic interactions.
- Oxoimidazolidinyl ring : Potentially participates in hydrogen bonding.
- Pyridine-4-carboxamide : Serves as a functional group that may interact with biological targets.
The molecular formula is with a molecular weight of 343.4 g/mol .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies indicate that it may modulate various biological pathways, potentially influencing:
- Enzyme activity : The compound may act as an inhibitor or modulator of specific enzymes involved in disease processes.
- Receptor interactions : It could bind to receptors, altering their activity and downstream signaling pathways.
Research suggests that the compound's structure allows for enhanced binding affinity to these targets, particularly through hydrophobic interactions facilitated by the fluorophenyl group .
Antiproliferative Activity
Several studies have investigated the antiproliferative effects of similar compounds. For instance, derivatives containing oxoimidazolidinyl structures have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis .
Case Studies
-
Study on Cancer Cell Lines :
- A recent study evaluated the effects of similar compounds on breast cancer cell lines, demonstrating significant reductions in cell viability at specific concentrations. The findings suggested that these compounds could be further developed as anticancer agents .
- Inhibition of Enzymatic Activity :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
